![molecular formula C22H23N5O2 B11015065 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide](/img/structure/B11015065.png)
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide typically involves multiple steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Indole Moiety: The indole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzotriazine core, potentially leading to the formation of reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazine core and the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
Mécanisme D'action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide
- **4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(methyl)-1H-indol-4-yl]butanamide
- **4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(ethyl)-1H-indol-4-yl]butanamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of the benzotriazine and indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H23N5O2 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1-propan-2-ylindol-4-yl)butanamide |
InChI |
InChI=1S/C22H23N5O2/c1-15(2)26-14-12-16-18(9-5-10-20(16)26)23-21(28)11-6-13-27-22(29)17-7-3-4-8-19(17)24-25-27/h3-5,7-10,12,14-15H,6,11,13H2,1-2H3,(H,23,28) |
Clé InChI |
PZQFNWMAKCKPMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


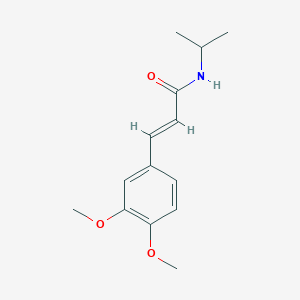
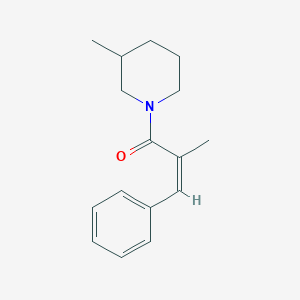
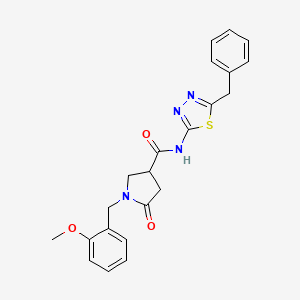
![(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11015003.png)
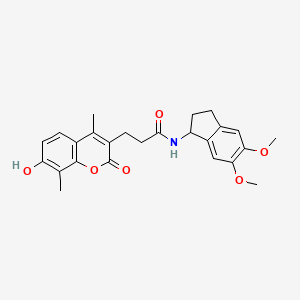

![N-[2-(1H-benzimidazol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11015032.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11015037.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11015038.png)
![N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B11015048.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11015049.png)

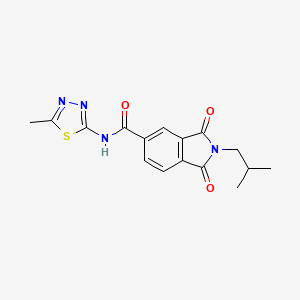
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B11015070.png)
